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molecular formula C9H18O4 B8292441 3-Methyl-3-hydroxy-6-methoxymethoxy-2-hexanone

3-Methyl-3-hydroxy-6-methoxymethoxy-2-hexanone

Cat. No. B8292441
M. Wt: 190.24 g/mol
InChI Key: UTSQLLVZEBMBNA-UHFFFAOYSA-N
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Patent
US07019453B2

Procedure details

To a solution of 2-ethoxy-3-hydroxy-6-methoxymethoxy-3-methyl-1-hexene (8.99 g. 41.2 mmol) in 50 mL of methanol was added dropwise 1 M HCl (100 mL, 100 mmol) at room temperature. The exothermic reaction was cooled by water bath and monitored by TLC. After being stirred for two hours, the resulting mixture was neutralized with NaHCO3, concentrated via rotary evaporation and extracted with 3×120 mL of dichloromethane. The combined organic layer was dried over Na2SO4 and concentrated. The crude product was purified by flash column chromatography using hexanes/ethyl acetate (2/1-1/1) as eluent to afford 4.6 g of 3-methyl-3-hydroxy-6-methoxymethoxy-2-hexanone (yield 59).
Name
2-ethoxy-3-hydroxy-6-methoxymethoxy-3-methyl-1-hexene
Quantity
8.99 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]([OH:15])([CH3:14])[CH2:7][CH2:8][CH2:9][O:10][CH2:11][O:12][CH3:13])=[CH2:5])C.Cl.C([O-])(O)=O.[Na+]>CO>[CH3:14][C:6]([OH:15])([CH2:7][CH2:8][CH2:9][O:10][CH2:11][O:12][CH3:13])[C:4](=[O:3])[CH3:5] |f:2.3|

Inputs

Step One
Name
2-ethoxy-3-hydroxy-6-methoxymethoxy-3-methyl-1-hexene
Quantity
8.99 g
Type
reactant
Smiles
C(C)OC(=C)C(CCCOCOC)(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled by water bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×120 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(C)=O)(CCCOCOC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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